molecular formula C8H5ClN2O2 B3317644 4-Chloro-7-nitro-1H-indole CAS No. 96831-52-6

4-Chloro-7-nitro-1H-indole

Cat. No. B3317644
CAS RN: 96831-52-6
M. Wt: 196.59 g/mol
InChI Key: NDHBCNHRLXZLGN-UHFFFAOYSA-N
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Description

4-Chloro-7-nitro-1H-indole is a chemical compound with the CAS Number: 96831-52-6 . It has a molecular weight of 196.59 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The linear formula of this compound is C8H5CLN2O2 . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.59 . The IUPAC name is this compound . The InChI Code is 1S/C8H5ClN2O2/c9-6-1-2-7 (11 (12)13)8-5 (6)3-4-10-8/h1-4,10H .

Scientific Research Applications

4-Chloro-7-nitro-1H-indole has a number of applications in the scientific field. It is used as a building block for the synthesis of other compounds, and is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used in studies of the effects of drugs on the human body, and in studies of the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

4-Chloro-7-nitro-1H-indole is a useful compound for laboratory experiments due to its high solubility and stability. It is also easy to synthesize, and can be stored for long periods of time without losing its potency. However, there are some limitations to its use in the laboratory. This compound is toxic in high concentrations, and should be handled with care when used in experiments. In addition, it can react with other compounds, and should not be used in experiments involving other compounds.

Future Directions

There are a number of potential future directions for research involving 4-Chloro-7-nitro-1H-indole. It could be used to study the effects of drugs on the human body, as well as the biochemical and physiological effects of various compounds. In addition, it could be used to study the effects of oxidative stress on the body, as well as the effects of aging. It could also be used to study the effects of environmental toxins, and to develop new drugs and treatments for various diseases. Finally, it could be used to develop new agrochemicals, and to study the effects of various compounds on the environment.

properties

IUPAC Name

4-chloro-7-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHBCNHRLXZLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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